3-Fluoro-5-(pentafluorosulfur)phenylacetic acid
Overview
Description
3-Fluoro-5-(pentafluorosulfur)phenylacetic acid is a chemical compound with the molecular formula C8H6F6O2S. It is characterized by the presence of a fluorine atom and a pentafluorosulfur group attached to a phenylacetic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(pentafluorosulfur)phenylacetic acid typically involves the introduction of fluorine and pentafluorosulfur groups onto a phenylacetic acid precursor. One common method involves the reaction of 3-fluorophenylacetic acid with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(pentafluorosulfur)phenylacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used to replace the fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
3-Fluoro-5-(pentafluorosulfur)phenylacetic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(pentafluorosulfur)phenylacetic acid involves its interaction with molecular targets through its fluorine and sulfur groups. These interactions can affect the compound’s binding affinity and reactivity with enzymes, proteins, and other biological molecules. The specific pathways involved depend on the context of its application, such as drug design or material science .
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylacetic acid: Lacks the pentafluorosulfur group, making it less reactive in certain chemical reactions.
5-(Pentafluorosulfur)phenylacetic acid: Lacks the fluorine atom, which can affect its chemical properties and reactivity.
3-Fluoro-4-(pentafluorosulfur)phenylacetic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
3-Fluoro-5-(pentafluorosulfur)phenylacetic acid is unique due to the presence of both fluorine and pentafluorosulfur groups, which impart distinct chemical properties. These features make it particularly valuable in the synthesis of fluorinated compounds and in applications requiring specific reactivity profiles .
Properties
IUPAC Name |
2-[3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F6O2S/c9-6-1-5(3-8(15)16)2-7(4-6)17(10,11,12,13)14/h1-2,4H,3H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLGUBFCHOPNJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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